N-(pentafluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(pentafluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C20H12F5NOS and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(pentafluorophenyl)-2-phenyl-2-(phenylthio)acetamide is 409.05597599 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorinating Agents and Reagents
N-halogeno compounds, including those involving pentafluorophenyl groups, have been studied for their potential as site-selective electrophilic fluorinating agents. For instance, perfluoro-[N-(4-pyridyl)acetamide], which shares a similar functional group strategy with N-(pentafluorophenyl)-2-phenyl-2-(phenylthio)acetamide, has been demonstrated to fluorinate various organic substrates under mild conditions, suggesting its utility in synthesizing fluorinated organic molecules (Banks et al., 1996).
Lewis Pair Chemistry
Tris(pentafluorophenyl)borane, a compound related to the pentafluorophenyl moiety, has shown significant application in frustrated Lewis pair (FLP) chemistry. It can add pyridine, acetonitrile, or alkyl isocyanides to form simple boron Lewis acid adducts, demonstrating its role in catalyzing reactions that form novel molecular structures (Stute et al., 2013).
Hydrogen Bond Tuned Supramolecular Assembly
Research on compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, which are structurally related to the target molecule, has revealed insights into hydrogen bond-tuned supramolecular assembly. These studies focus on the crystal structures and intermolecular interactions that contribute to the formation of three-dimensional architectures, which is essential for the design of new materials and nanotechnology applications (Hazra et al., 2014).
Organic Synthesis and Catalysis
The synthesis and characterization of various compounds, including those with pentafluorophenyl groups, have been extensively studied. These compounds are utilized in organic synthesis and catalysis, showcasing their importance in developing new chemical reactions and materials. For instance, tris(pentafluorophenyl)borane has been highlighted for its role in activating Ziegler-Natta catalysts and facilitating hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, underscoring its versatility in organic chemistry (Erker, 2005).
Molecular Docking and Drug Design
The structural analysis and molecular docking studies of certain N-(2-aminophenyl)-substituted acetamides have been conducted to evaluate their potential as anticancer drugs. These studies provide a foundation for understanding how similar compounds, including N-(pentafluorophenyl)-2-phenyl-2-(phenylthio)acetamide, might interact with biological targets, offering insights into drug design and development (Sharma et al., 2018).
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F5NOS/c21-13-14(22)16(24)18(17(25)15(13)23)26-20(27)19(11-7-3-1-4-8-11)28-12-9-5-2-6-10-12/h1-10,19H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMZNWMCHRRXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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